Diethanolamine

Description

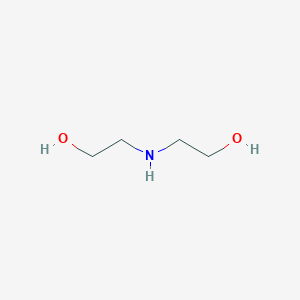

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCBWPMODOFKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2, Array | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14426-21-2 (hydrochloride), 20261-60-3 (sulfate[2:1] salt), 23251-72-1 (acetate salt), 29870-32-4 (phosphate salt), 50909-06-3 (maleate), 59219-56-6 (sulfate[1:1]), 66085-61-8 (sulfite), 66085-61-8 (sulfite[1:1]) | |

| Record name | Diolamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021932 | |

| Record name | Diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor. | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

516.4 °F at 760 mmHg (Decomposes) (NTP, 1992), 268.8 °C, BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg, 268.80 °C. @ 760.00 mm Hg, 269 °C, 516 °F (decomposes), 516 °F (Decomposes) | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

279 °F (NTP, 1992), 279 °F, 134 °C (Open cup), 342 °F (172 °C) (open cup), 134 °C o.c. | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992), Miscible (1X10+6 mg/L) with water at 20 °C, Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene, Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether., 1000 mg/mL at 20 °C, Solubility in water: very good, 95% | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.095 at 82.4 °F (USCG, 1999) - Denser than water; will sink, 1.0966 at 20 °C, Relative density (water = 1): 1.09 (liquid), 1.1, 1.10 | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.65 (Air = 1), Relative vapor density (air = 1): 3.65, 3.65 | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5 mmHg at 280 °F ; <0.01 mmHg at 68 °F (NTP, 1992), 0.00028 [mmHg], 2.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, <0.01 mmHg | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

A faintly colored, viscous liquid or deliquescent prisms, Deliquescent prisms. Usually offered as a viscous liquid, Colorless crystals or a syrupy, white liquid (above 82 °F) | |

CAS No. |

111-42-2 | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diolamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-iminodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZE05TDV2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2,2'-iminodi- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KL2D6518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

82 °F (NTP, 1992), 27.9 °C, 28 °C, 82 °F | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Diethanolamine: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (DEA), a versatile organic compound, holds a significant position in a myriad of research and industrial applications.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside detailed experimental protocols for its key applications. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical guidance for utilizing DEA in a laboratory setting.

Chemical and Physical Properties

This compound is a secondary amine and a diol, exhibiting properties of both functional groups.[2] It is a hygroscopic compound that can appear as a colorless, viscous liquid or a white solid at room temperature.[2] The following tables summarize its key chemical and physical properties.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₁₁NO₂ | [2] |

| Molecular Weight | 105.14 g/mol | |

| CAS Number | 111-42-2 | [2] |

| Appearance | Colorless to pale yellow viscous liquid or white crystalline solid | [2] |

| Odor | Mild, ammonia-like | |

| Melting Point | 28 °C (82.4 °F) | |

| Boiling Point | 271.1 °C (519.9 °F) at 760 mmHg (decomposes) | |

| Density | 1.097 g/mL at 25 °C | |

| Vapor Pressure | <0.01 mmHg at 20 °C | |

| Flash Point | 138 °C (280 °F) | |

| Autoignition Temperature | 365 °C (689 °F) |

Table 2: Solubility and Acidity of this compound

| Property | Value | References |

| Solubility in Water | Miscible | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, and glycerin. Slightly soluble in benzene and ether. | |

| pKa | 8.88 at 25 °C |

Research Applications and Experimental Protocols

This compound's bifunctional nature lends itself to a wide array of applications in research and development. This section details some of the most common uses and provides specific experimental protocols.

Buffering Agent

With a pKa of 8.88, this compound is an effective buffering agent for maintaining pH in the alkaline range. It is frequently used in biochemical and cellular assays.

Materials:

-

This compound

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

10 M Hydrochloric acid (HCl)

-

Deionized water (dH₂O)

-

pH meter

-

Volumetric flask (1 L)

-

Stir plate and stir bar

Procedure:

-

Add approximately 800 mL of dH₂O to a 1 L beaker on a stir plate.[3]

-

With continuous stirring, add 105.14 g of this compound to the water.[3]

-

Add 100 mg of magnesium chloride hexahydrate to the solution.[3]

-

Calibrate the pH meter and carefully monitor the pH of the solution.

-

Slowly add 10 M HCl to the solution to adjust the pH to 9.8.[3] Exercise caution as this is an exothermic reaction.

-

Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to bring the final volume to 1 L.[3]

-

Stopper the flask and invert several times to ensure thorough mixing.

-

Store the buffer solution at room temperature.

Figure 1: Workflow for preparing a this compound buffer.

Synthesis of Diethanolamides

Diethanolamides, derived from the reaction of this compound with fatty acids or their esters, are widely used as surfactants and emulsifying agents in various formulations, including cosmetics and pharmaceuticals.

Materials:

-

Fatty acid methyl ester (e.g., methyl laurate)

-

This compound

-

Sodium methoxide (catalyst)

-

Isopropanol (solvent)

-

Three-neck round-bottom flask

-

Condenser

-

Stir plate with heating mantle

-

Rotary evaporator

Procedure:

-

In a three-neck round-bottom flask equipped with a condenser and a mechanical stirrer, dissolve the fatty acid methyl ester and this compound in isopropanol. A typical molar ratio is 1:1.2 of ester to this compound.

-

Add a catalytic amount of sodium methoxide (e.g., 0.5% by weight of the reactants).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed (typically 4-6 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst by adding a small amount of a weak acid, such as acetic acid.

-

Remove the isopropanol solvent using a rotary evaporator.

-

The resulting crude diethanolamide can be purified by vacuum distillation or column chromatography if necessary.

Carbon Dioxide (CO₂) Capture

Aqueous solutions of this compound are effective at absorbing acidic gases like carbon dioxide. This application is crucial in industrial processes and is an area of active research for carbon capture technologies.[4][5][6]

Materials:

-

This compound

-

Deionized water

-

Gas cylinder with a CO₂/N₂ mixture (e.g., 15% CO₂)

-

Gas washing bottle or bubbler

-

Flow meters

-

Gas analyzer (to measure CO₂ concentration)

-

Stir plate

Procedure:

-

Prepare an aqueous solution of this compound (e.g., 20-30 wt%).

-

Fill a gas washing bottle with a known volume and concentration of the this compound solution.

-

Set up the gas flow system, connecting the gas cylinder to the inlet of the gas washing bottle through a flow meter.

-

Connect the outlet of the gas washing bottle to a gas analyzer to measure the CO₂ concentration in the exiting gas stream.

-

Begin flowing the CO₂/N₂ gas mixture through the this compound solution at a constant flow rate.

-

Continuously record the CO₂ concentration at the outlet. The absorption efficiency can be calculated by comparing the inlet and outlet CO₂ concentrations.

-

The experiment can be run until the solution is saturated with CO₂, indicated by the outlet CO₂ concentration equaling the inlet concentration.

-

The CO₂ loading capacity of the solution can be determined by measuring the total amount of CO₂ absorbed.

Figure 2: Schematic of a lab-scale CO₂ absorption setup.

Corrosion Inhibition

This compound and its derivatives are effective corrosion inhibitors for various metals, particularly in aqueous and acidic environments.[2] They function by adsorbing onto the metal surface and forming a protective film.

Materials:

-

Metal coupons (e.g., mild steel) of known surface area

-

Corrosive medium (e.g., 1 M HCl)

-

This compound

-

Water bath or incubator

-

Analytical balance

Procedure:

-

Clean and weigh the metal coupons accurately.

-

Prepare the corrosive medium with and without various concentrations of this compound.

-

Immerse the pre-weighed metal coupons in the different test solutions.

-

Maintain the solutions at a constant temperature for a specified period (e.g., 24 hours).

-

After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., using an inhibited acid solution), rinse, dry, and reweigh them.

-

Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

CR = (Weight Loss) / (Surface Area × Time)

IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Biological Interactions and Signaling Pathways

Recent research has highlighted the interaction of this compound with biological systems, particularly its impact on cellular metabolism and signaling pathways.

Interference with Choline Metabolism

This compound has been shown to interfere with choline metabolism.[7][8] Choline is an essential nutrient vital for the synthesis of the neurotransmitter acetylcholine and the membrane phospholipid phosphatidylcholine. This compound can competitively inhibit choline uptake by cells and can be incorporated into phospholipids, leading to the formation of aberrant membrane components.[7][9] This can disrupt normal cellular function and has been linked to effects on cell proliferation and apoptosis.[7]

Figure 3: DEA interference with choline uptake and metabolism.

Wnt Signaling Pathway

Emerging studies suggest that this compound may act as an activator of the Wnt signaling pathway.[10][11][12] The Wnt pathway is a crucial signaling cascade involved in embryonic development, cell proliferation, and differentiation.[13][14] Dysregulation of this pathway is implicated in various diseases, including cancer. The exact mechanism of how this compound activates Wnt signaling is still under investigation, but it may be linked to its effects on cellular metabolism or its structural similarity to endogenous signaling molecules.[10][11] One hypothesis is that DEA's influence on choline metabolism and subsequent changes in methylation patterns could indirectly affect the expression of Wnt pathway components.[11]

Figure 4: Hypothesized interaction of DEA with the Wnt pathway.

Conclusion

This compound is a compound with a broad spectrum of applications valuable to the research community. Its well-defined chemical and physical properties, coupled with its utility as a buffer, a synthetic precursor, a CO₂ absorbent, and a corrosion inhibitor, make it an indispensable tool in the laboratory. Furthermore, its interactions with biological pathways are an expanding area of research with implications for toxicology and drug development. The experimental protocols provided in this guide offer a starting point for researchers to harness the diverse functionalities of this compound in their scientific endeavors. As with any chemical, appropriate safety precautions should always be taken when handling and using this compound.

References

- 1. This compound (DEA) | Research Starters | EBSCO Research [ebsco.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (1 M, pH 9.8) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Alters Proliferation and Choline Metabolism in Mouse Neural Precursor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound induces hepatic choline deficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits choline uptake and phosphatidylcholine synthesis in Chinese hamster ovary cells [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. ToxCast chemical library Wnt screen identifies this compound as an activator of neural progenitor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ToxCast chemical library Wnt screen identifies this compound as an activator of neural progenitor proliferation – Waisman Center – UW–Madison [waisman.wisc.edu]

- 13. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 14. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Production of High-Purity Diethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethanolamine (DEA), a versatile secondary amine and diol, is a critical intermediate in the synthesis of numerous commercial products, including pharmaceuticals, agrochemicals, and surfactants.[1][2][3] The production of high-purity this compound is paramount, particularly for applications in the pharmaceutical industry where stringent quality standards are required to ensure the safety and efficacy of the final drug products.[4][5] This technical guide provides an in-depth overview of the synthesis and production of high-purity this compound, with a focus on the reaction of ethylene oxide with ammonia, purification methodologies, and analytical techniques for quality assurance. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers and professionals in the field.

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the reaction of ethylene oxide with an excess of ammonia.[2][3] This reaction is typically carried out in an aqueous medium and proceeds through a series of consecutive nucleophilic additions, yielding a mixture of monoethanolamine (MEA), this compound (DEA), and triethanolamine (TEA).[6]

The reaction sequence is as follows:

-

Formation of Monoethanolamine (MEA): C₂H₄O + NH₃ → HOCH₂CH₂NH₂

-

Formation of this compound (DEA): HOCH₂CH₂NH₂ + C₂H₄O → (HOCH₂CH₂)₂NH

-

Formation of Triethanolamine (TEA): (HOCH₂CH₂)₂NH + C₂H₄O → (HOCH₂CH₂)₃N

The selectivity towards this compound is a critical aspect of the synthesis and can be influenced by several factors, including the molar ratio of reactants, temperature, pressure, and the use of catalysts.

Experimental Protocol: Catalytic Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound with enhanced selectivity using a modified zeolite catalyst, based on principles outlined in patent literature.[7]

Materials:

-

Anhydrous liquid ammonia

-

Ethylene oxide

-

Modified ZSM-5 zeolite catalyst (e.g., B₂O₃/ZSM-5)[7]

-

High-pressure fixed-bed reactor

-

Metering pumps for liquid ammonia and ethylene oxide

-

Temperature and pressure controllers

-

Product collection vessel

Procedure:

-

The modified ZSM-5 zeolite catalyst is shaped and loaded into the fixed-bed reactor.[7]

-

Anhydrous liquid ammonia and ethylene oxide are fed into the reactor using precision metering pumps.[7]

-

The molar ratio of anhydrous liquid ammonia to ethylene oxide is maintained at approximately 10:3.[7]

-

The reaction pressure is controlled within the range of 1.0-5.0 MPa.[7]

-

The reaction temperature is maintained between 40-160°C.[7]

-

The liquid hourly space velocity is controlled in the range of 1.0-3.0 h⁻¹.[7]

-

The reaction product, a mixture of ethanolamines, is collected in a cooled vessel after depressurization.

-

Excess ammonia is removed from the product mixture by evaporation.

-

The resulting mixture of monoethanolamine, this compound, and triethanolamine is then subjected to purification.

Production of High-Purity this compound

The production of high-purity this compound involves two key stages: the synthesis reaction, as described above, and the subsequent purification of the crude product mixture.

Industrial Production Workflow

The industrial production of this compound typically involves a continuous process that includes reaction, separation of excess ammonia, and fractional distillation of the ethanolamine mixture.[8]

Purification by Fractional Distillation

Fractional distillation is the primary method for separating the components of the ethanolamine mixture to obtain high-purity this compound. This process takes advantage of the differences in the boiling points of monoethanolamine (170°C), this compound (268°C), and triethanolamine (335°C). The distillation is typically carried out under reduced pressure to lower the boiling points and prevent thermal degradation of the products.

Experimental Protocol: Laboratory-Scale Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle

-

Vacuum pump and pressure gauge

Procedure:

-

The crude ethanolamine mixture is charged into the round-bottom flask along with boiling chips.

-

The fractional distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum application.

-

A vacuum is applied to the system, and the pressure is stabilized at a desired level (e.g., 10-20 mmHg).

-

The mixture is heated gently using the heating mantle.

-

The temperature at the distillation head is monitored closely. The first fraction, primarily consisting of monoethanolamine, is collected as the temperature platues near its boiling point at the applied pressure.

-

After the monoethanolamine has been distilled, the temperature will rise. The receiving flask is changed, and the this compound fraction is collected as the temperature stabilizes at its corresponding boiling point under vacuum.

-

The distillation is stopped before the temperature begins to rise again, indicating the onset of triethanolamine distillation, to ensure the purity of the this compound fraction.

Data Presentation

The selectivity of this compound synthesis is highly dependent on the reaction conditions. The following tables summarize quantitative data from various synthesis processes.

Table 1: Influence of Reactant Molar Ratio on Product Distribution

| NH₃:C₂H₄O Molar Ratio | MEA (wt%) | DEA (wt%) | TEA (wt%) | Reference |

| 10:1 | 75.3 | 21.1 | 3.6 | [8] |

| 5:1 | 59.5 | 31.2 | 9.3 | [8] |

| 3:1 | 45.1 | 37.3 | 17.6 | [8] |

| 1:1 | 12.5 | 29.8 | 57.7 | [8] |

Table 2: Product Distribution with Catalytic Synthesis

| Catalyst | NH₃:C₂H₄O Molar Ratio | Temperature (°C) | Pressure (MPa) | MEA (wt%) | DEA (wt%) | TEA (wt%) | Reference |

| B₂O₃/ZSM-5 | 10:3 | 40-160 | 1.0-5.0 | 35 | 55 | 10 | [7] |

| ZnO/β-zeolite | 10:3 | 40-160 | 1.0-5.0 | 28 | 53 | 19 | [7] |

| La-exchanged ZSM-5 | Not specified | Not specified | Not specified | 69 | 30 | 1 | [7] |

Table 3: High-Purity this compound Specifications

| Parameter | Specification |

| Purity (Assay) | ≥ 99.0% |

| Monoethanolamine | ≤ 0.5% |

| Triethanolamine | ≤ 0.5% |

| Water Content | ≤ 0.15% |

| Color (APHA) | ≤ 20 |

Quality Assurance and Analytical Methods

Ensuring the high purity of this compound is crucial, especially for pharmaceutical applications.[4] Various analytical techniques are employed for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of ethanolamines and potential impurities.

Experimental Protocol: GC-MS Analysis of this compound

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer

-

Capillary column suitable for amine analysis (e.g., DB-WAX)

-

Helium carrier gas

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., methanol).

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

Chromatographic Separation: The components of the sample are separated on the capillary column based on their volatility and interaction with the stationary phase. A typical temperature program involves an initial hold followed by a gradual increase in temperature to elute all components.

-

Mass Spectrometric Detection: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide structural information for identification, and the peak areas are used for quantification.

Signaling Pathway for this compound Synthesis

The synthesis of this compound from ethylene oxide and ammonia follows a sequential reaction pathway.

Conclusion

The synthesis and production of high-purity this compound are well-established industrial processes, with the reaction of ethylene oxide and ammonia being the predominant method. Control over reaction parameters and the use of selective catalysts are key to maximizing the yield of this compound. Subsequent purification, primarily through fractional distillation, is essential to achieve the high purity required for sensitive applications, particularly in the pharmaceutical industry. Rigorous analytical quality control, employing techniques such as GC-MS, ensures that the final product meets the stringent specifications for its intended use. The information provided in this guide serves as a comprehensive resource for professionals involved in the research, development, and production of high-purity this compound.

References

- 1. archemco.com [archemco.com]

- 2. Production Method Of this compound - News [bofanchem.com]

- 3. honrychemical.com [honrychemical.com]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. CN101948391B - Process for continuously producing this compound by using selective catalyst - Google Patents [patents.google.com]

- 8. Ethanolamine Synthesis [owlnet.rice.edu]

Diethanolamine: A Technical Guide to its Bifunctional Role in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (DEA), an organic compound with the chemical formula HN(CH₂CH₂OH)₂, is a cornerstone molecule in modern organic synthesis.[1][2] Its structure is deceptively simple, yet it possesses a powerful bifunctionality derived from its distinct chemical moieties: a secondary amine and a diol (two primary hydroxyl groups).[1][3][4] This polyfunctional nature allows it to act as a versatile building block, nucleophile, base, and catalyst.[1][3][4][5]

Physically, DEA is a white solid at room temperature, though it is more commonly encountered as a colorless, viscous, and hygroscopic liquid due to its tendency to absorb water and supercool.[1][4] It is fully miscible with water and many organic solvents.[2][3] This unique combination of reactivity and physical properties makes DEA an invaluable reagent in the synthesis of a wide array of high-value chemicals, including pharmaceuticals, agrochemicals, surfactants, dyes, and corrosion inhibitors.[5][6][7] This guide provides an in-depth exploration of DEA's bifunctional reactivity, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Bifunctional Reactivity

The synthetic utility of this compound stems from its two distinct reactive centers. The nitrogen atom of the secondary amine is both basic and highly nucleophilic, while the oxygen atoms of the two hydroxyl groups are nucleophilic.[3][5] This allows for a diverse range of transformations, often with controllable selectivity based on reaction conditions. The amine group is generally more nucleophilic than the hydroxyl groups, enabling selective N-alkylation or N-acylation.[8] However, under different conditions, the hydroxyl groups readily undergo O-alkylation or esterification. Critically, both functionalities can participate in a single transformation, such as intramolecular cyclization, to form important heterocyclic structures.

Caption: General reactivity pathways of this compound's bifunctional groups.

Application I: Synthesis of Heterocycles - The Case of Morpholine

One of the most significant applications of DEA's bifunctionality is in the synthesis of morpholine. This reaction involves an intramolecular cyclization-dehydration where both the amine and one hydroxyl group participate. Morpholine is a crucial heterocyclic intermediate used in the production of rubber accelerators, corrosion inhibitors, and as a building block for pharmaceuticals like the antibiotic linezolid and the anticancer agent gefitinib (Iressa).[5] The industrial synthesis of morpholine is predominantly achieved through the acid-catalyzed dehydration of DEA.[2]

Data Presentation: Morpholine Synthesis Conditions

The following table summarizes two distinct laboratory-scale methods for the synthesis of morpholine from this compound, highlighting the impact of the acid catalyst on reaction parameters and efficiency.

| Parameter | Method A (Hydrochloric Acid)[9] | Method B (Oleum/Sulfuric Acid)[10] |

| Starting Material | This compound | This compound |

| Catalyst/Reagent | Concentrated Hydrochloric Acid | 20% Oleum (H₂SO₄·SO₃) |

| Reagent Ratio | DEA : 20% Oleum = 1 : 1.67 (w/w) | DEA : 20% Oleum = 1 : 1.67 (w/w) |

| Temperature | 200 - 210 °C | 183 - 190 °C |

| Reaction Time | 15 hours | 0.5 - 1.5 hours |

| Reported Yield | 39 - 48% | 90 - 95% |

Experimental Protocol: Morpholine Synthesis via HCl Route[11]

This protocol is adapted from a literature procedure for the synthesis of morpholine hydrochloride and its subsequent conversion to morpholine.

-

Acidification: In a 500 mL three-neck round-bottom flask equipped with a thermocouple and an air condenser, place 62.5 g of this compound. The flask should be situated in a high-temperature silicone oil bath. Cautiously add concentrated hydrochloric acid (approx. 50-60 mL) portion-wise until the pH of the mixture is ~1. This reaction is highly exothermic and generates acidic vapors.

-

Dehydration/Cyclization: Heat the resulting this compound hydrochloride solution vigorously. Water will begin to distill off. Continue heating until the internal temperature of the reaction mixture reaches 200-210 °C. Maintain this temperature for 15 hours.

-

Isolation of Intermediate: After 15 hours, allow the mixture to cool to approximately 160 °C. Pour the hot, viscous morpholine hydrochloride paste into a crystallization dish to prevent it from solidifying within the flask.

-

Neutralization (Freebasing): Scrape the solidified morpholine hydrochloride into a blender and mix thoroughly with 50 g of calcium oxide (CaO).

-

Purification Step 1 (Distillation): Transfer the resulting paste to a round-bottom flask and perform a direct flame distillation. Collect the crude, wet, and dark morpholine distillate.

-

Purification Step 2 (Drying): Dry the crude morpholine by stirring it over 20 g of potassium hydroxide (KOH) pellets for 30-60 minutes. Decant the upper morpholine layer.

-

Purification Step 3 (Final Distillation): Reflux the dried morpholine over a small amount (~1 g) of sodium metal for one hour. Rearrange the apparatus for fractional distillation and collect the pure morpholine fraction boiling between 126-129 °C.

Visualization: Morpholine Synthesis Workflow

Caption: Experimental workflow for the synthesis of morpholine from this compound.

Application II: Bifunctional Base Catalysis - The Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between a compound with an active methylene group (e.g., malononitrile, ethyl acetoacetate) and a carbonyl compound.[11][12] The reaction is typically catalyzed by a weak base, such as an amine.[11][13] this compound, and related ethanolamines, are effective catalysts for this transformation.[14] In this role, DEA exhibits bifunctionality: the basic amine group deprotonates the active methylene compound to generate the carbanion nucleophile, while the hydroxyl groups can engage in hydrogen bonding to activate the carbonyl electrophile and stabilize charged intermediates.[15]

Data Presentation: Ethanolamine-Catalyzed Knoevenagel Condensation

The following data, using the structurally similar triethanolamine as a catalyst, is representative of the efficiency of ethanolamines in promoting the Knoevenagel condensation of various aromatic aldehydes with malononitrile in an aqueous medium.[14]

| Entry | Aromatic Aldehyde (Ar-CHO) | Time (min) | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | 15 | 93 |

| 2 | 4-Chlorobenzaldehyde | 20 | 90 |

| 3 | 4-Nitrobenzaldehyde | 25 | 88 |

| 4 | Benzaldehyde | 20 | 85 |

| 5 | 2-Chlorobenzaldehyde | 30 | 82 |

Experimental Protocol: General Procedure for Knoevenagel Condensation[16]

-

Reaction Setup: In a round-bottom flask, prepare a mixture of the aromatic aldehyde (1 mmol), the active methylene compound (e.g., malononitrile, 1 mmol), and this compound (10 mol%) in 5 mL of water.

-

Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the solid product typically precipitates from the aqueous solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold water and then recrystallize from ethanol to obtain the pure α,β-unsaturated product.

Visualization: Proposed Catalytic Role of this compound

Caption: Proposed mechanism for DEA-catalyzed Knoevenagel condensation.

Application III: Synthesis of Diethanolamides for Surfactants

Diethanolamides are a major class of non-ionic surfactants widely used as foaming agents, emulsifiers, and thickeners in personal care products and industrial detergents.[4][6][16][17] Their synthesis provides an excellent example of the selective reactivity of DEA's amine group. This compound reacts with fatty acids, or more commonly their methyl esters, in a condensation reaction to form the corresponding N,N-diethanolamide, leaving the hydroxyl groups intact.[5][16]

Data Presentation: Synthesis of Oleic Acid Diethanolamide (OADA)

This table outlines the conditions for a specific amidation reaction to produce a surfactant.[16]

| Parameter | Value |

| Substrates | Methyl Oleate, this compound |

| Molar Ratio (Ester:Amine) | 1 : 3 |

| Catalyst | Potassium Carbonate (K₂CO₃) |

| Catalyst Loading | 5% (w/w) |

| Temperature | 170 °C |

| Reaction Time | 8 hours |

| Solvent | Solvent-free |

Experimental Protocol: Synthesis of Oleic Acid Diethanolamide (OADA)[18]

-